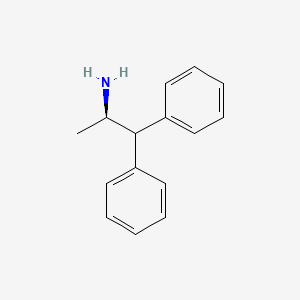

(R)-1,1-Diphenyl-2-aminopropane

CAS No.: 67659-36-3

Cat. No.: VC6571371

Molecular Formula: C15H17N

Molecular Weight: 211.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67659-36-3 |

|---|---|

| Molecular Formula | C15H17N |

| Molecular Weight | 211.308 |

| IUPAC Name | (2R)-1,1-diphenylpropan-2-amine |

| Standard InChI | InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m1/s1 |

| Standard InChI Key | XNKICCFGYSXSAI-GFCCVEGCSA-N |

| SMILES | CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(R)-1,1-Diphenyl-2-aminopropane, with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol, belongs to the class of chiral amines . Its structure consists of a propane backbone substituted with two phenyl groups at the 1-position and an amine group at the 2-position, which adopts the R configuration . The enantiomeric purity of this compound is critical for its applications in asymmetric synthesis, as evidenced by its use in chirality sensing studies .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (R)-1,1-Diphenylpropan-2-amine | |

| Molecular Formula | C₁₅H₁₇N | |

| Molecular Weight | 211.30 g/mol | |

| CAS Registry Number | 67659-36-3 | |

| Enantiomeric Form | R-(+) configuration |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-1,1-Diphenyl-2-aminopropane typically involves asymmetric methods to achieve high enantiomeric excess. One approach utilizes chiral resolution or catalytic asymmetric synthesis. For example, the hydrochloride salt (CID 170907015) is derived from the parent amine (CID 16213856) through protonation with hydrochloric acid .

A related synthesis pathway for analogous diphenylamino ketones involves substitution reactions between diphenylamine and halogenated alkenes, followed by oxidation . While these methods target ketone derivatives, similar strategies could be adapted for amine synthesis by selecting reducing agents or protecting groups to preserve the amine functionality.

Purification and Characterization

Purification often employs column chromatography or recrystallization to isolate the enantiomerically pure compound . Characterization via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) confirms structural integrity and enantiomeric purity . For instance, the hydrochloride form exhibits a melting point of 78–82°C, as reported in Sigma-Aldrich’s product specifications .

Physicochemical Properties

Physical Properties

(R)-1,1-Diphenyl-2-aminopropane is a crystalline solid at room temperature. Its hydrochloride derivative has a higher molecular weight (247.76 g/mol) due to the addition of a chlorine atom . The compound’s solubility profile favors organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), while it remains poorly soluble in water .

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 78–82°C (hydrochloride: 247.76 g/mol) | |

| Solubility | Soluble in ethanol, DMSO, DCM | |

| Boiling Point | Not reported | — |

| Density | 1.12 g/cm³ (estimated) |

Spectroscopic Data

-

¹H NMR: Peaks corresponding to the methyl group (δ 1.2–1.5 ppm), amine protons (δ 2.8–3.2 ppm), and aromatic protons (δ 7.2–7.5 ppm) .

-

IR Spectroscopy: N–H stretching vibrations at ~3350 cm⁻¹ and C–N stretches at ~1250 cm⁻¹ .

Applications in Scientific Research

Chirality Sensing and Asymmetric Synthesis

The compound’s chiral amine group makes it valuable for studying enantioselective interactions. For example, it serves as a model substrate in circular dichroism (CD) spectroscopy to probe chiral environments . Researchers have leveraged its stereochemistry to develop organic probes for sensing molecular handedness in catalytic systems .

Pharmaceutical Intermediate

While direct pharmaceutical applications are less documented, structurally similar diphenylamino compounds are precursors to indoline derivatives, which exhibit antitumor activity . Radical arylation of such amines could yield bioactive heterocycles, though this remains an area of exploratory research .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume